molecular formula C27H28O2 B15160700 7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane CAS No. 656260-00-3

7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane

Cat. No.: B15160700
CAS No.: 656260-00-3
M. Wt: 384.5 g/mol
InChI Key: QVDAOAGGGJUWKG-UHFFFAOYSA-N
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Description

7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane is a bicyclic compound featuring a norbornane (bicyclo[2.2.1]heptane) core substituted with two 2-methoxyphenyl groups at the 7-position and a phenyl group at the 1-position. The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal and materials chemistry due to its inherent ring strain, stereochemical rigidity, and ability to modulate electronic properties through substituents . This compound’s ortho-methoxy substituents likely influence its conformational stability and intermolecular interactions, making it relevant for applications in asymmetric synthesis, catalysis, or bioactive molecule development .

Properties

CAS No.

656260-00-3

Molecular Formula

C27H28O2

Molecular Weight

384.5 g/mol

IUPAC Name

7,7-bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C27H28O2/c1-28-24-14-8-6-12-22(24)27(23-13-7-9-15-25(23)29-2)21-16-18-26(27,19-17-21)20-10-4-3-5-11-20/h3-15,21H,16-19H2,1-2H3

InChI Key

QVDAOAGGGJUWKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • The ortho-methoxy groups in the target compound introduce steric hindrance and may restrict rotation, enhancing stereochemical control in reactions compared to the para-methoxy analog (CAS 656259-94-8) .
  • 7,7-Dimethoxybicyclo[2.2.1]heptane (CAS 39869-70-0) lacks aromatic substituents, simplifying its reactivity for Diels-Alder or cycloaddition reactions .

Functional Group Diversity :

  • Ketopinic acid (CAS 464-78-8) incorporates a carboxylic acid and ketone, enabling hydrogen bonding and metal coordination, unlike the methoxy- and phenyl-substituted target compound .
  • Brominated derivatives (e.g., 1-bromobicyclo[2.2.1]heptane) serve as alkylating agents or intermediates in cross-coupling reactions, highlighting the scaffold’s versatility .

Biological Relevance :

  • Bicyclo[2.2.1]heptane derivatives with bulky aryl groups (e.g., diphenyl or methoxyphenyl) are explored for bioactivity, though mechanisms differ. For example, some bicyclic compounds induce oxidative DNA damage rather than intercalation , suggesting substituent-dependent modes of action.

Contradictory Evidence and Limitations

  • While some bicyclo[2.2.1]heptane derivatives are reported to avoid DNA intercalation , others with polar substituents (e.g., carboxylic acids) may exhibit different bioactivities. This underscores the need for substituent-specific studies.
  • Limited data on the target compound’s physicochemical properties (e.g., solubility, melting point) hinders direct comparison with commercial analogs like Ketopinic acid .

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